molecular formula C20H23ClN2O2 B15289104 4'-Chloro-2-hydroxy-4-(4-phenylpiperazine-1-yl)butyrophenone CAS No. 51037-53-7

4'-Chloro-2-hydroxy-4-(4-phenylpiperazine-1-yl)butyrophenone

Cat. No.: B15289104
CAS No.: 51037-53-7
M. Wt: 358.9 g/mol
InChI Key: VQHXPTDVTYMBEE-UHFFFAOYSA-N
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Description

1-Butanone,1-(4-chlorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)- is a complex organic compound with a unique structure that includes a butanone backbone, a chlorophenyl group, a hydroxy group, and a phenyl-piperazinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone,1-(4-chlorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Butanone Backbone: This can be achieved through the reaction of butanone with appropriate reagents to introduce the desired functional groups.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the butanone backbone.

    Addition of the Hydroxy Group: This can be done through oxidation reactions where a hydroxyl group is added to the compound.

    Incorporation of the Phenyl-Piperazinyl Moiety: This step involves the reaction of the intermediate compound with phenyl-piperazine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Butanone,1-(4-chlorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions with various reagents to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Catalysts: Such as palladium or platinum for addition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Butanone,1-(4-chlorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Butanone,1-(4-chlorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Butanone,1-(4-morpholinyl)-: A similar compound with a morpholinyl group instead of the phenyl-piperazinyl moiety.

    1-Butanone,1-(4-chlorophenyl)-: A simpler compound with only the chlorophenyl group.

    1-Butanone,1-(4-phenyl)-: A compound with only the phenyl group.

Uniqueness

1-Butanone,1-(4-chlorophenyl)-2-hydroxy-4-(4-phenyl-1-piperazinyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

51037-53-7

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C20H23ClN2O2/c21-17-8-6-16(7-9-17)20(25)19(24)10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9,19,24H,10-15H2

InChI Key

VQHXPTDVTYMBEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(C(=O)C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3

Origin of Product

United States

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